BenchChemオンラインストアへようこそ!

2,6-Dichloro-3,5-dimethoxybenzaldehyde

FGFR inhibitor Kinase pharmacophore Structure–activity relationship

2,6-Dichloro-3,5-dimethoxybenzaldehyde is a polysubstituted benzaldehyde building block (C₉H₈Cl₂O₃, MW 235.06) characterized by chlorine atoms at the 2- and 6-positions and methoxy groups at the 3- and 5-positions of the aromatic ring. This specific substitution pattern installs a differentiated electronic and steric environment that is exploited in the synthesis of kinase inhibitors, most notably the clinical-stage FGFR inhibitor infigratinib (BGJ398), where the 2,6-dichloro-3,5-dimethoxyphenyl motif serves as the key pharmacophoric fragment.

Molecular Formula C9H8Cl2O3
Molecular Weight 235.06
CAS No. 287175-08-0
Cat. No. B2469317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-3,5-dimethoxybenzaldehyde
CAS287175-08-0
Molecular FormulaC9H8Cl2O3
Molecular Weight235.06
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1Cl)C=O)Cl)OC
InChIInChI=1S/C9H8Cl2O3/c1-13-6-3-7(14-2)9(11)5(4-12)8(6)10/h3-4H,1-2H3
InChIKeyVDBQFLMOULMNOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichloro-3,5-dimethoxybenzaldehyde (CAS 287175-08-0) – Core Structural & Procurement Profile


2,6-Dichloro-3,5-dimethoxybenzaldehyde is a polysubstituted benzaldehyde building block (C₉H₈Cl₂O₃, MW 235.06) characterized by chlorine atoms at the 2- and 6-positions and methoxy groups at the 3- and 5-positions of the aromatic ring . This specific substitution pattern installs a differentiated electronic and steric environment that is exploited in the synthesis of kinase inhibitors, most notably the clinical-stage FGFR inhibitor infigratinib (BGJ398), where the 2,6-dichloro-3,5-dimethoxyphenyl motif serves as the key pharmacophoric fragment [1]. The aldehyde is commercially available in purities of 95–98 % from multiple specialty chemical suppliers, with typical storage at 2–8 °C [2].

Why 2,6-Dichloro-3,5-dimethoxybenzaldehyde Cannot Be Replaced by a Generic Benzaldehyde in FGFR-Targeted Synthesis


Substituted benzaldehydes are routinely interchanged in medicinal chemistry campaigns, but the 2,6-dichloro-3,5-dimethoxy arrangement is not a generic replacement for a simple benzaldehyde or even for closely related dihalogenated or dimethoxylated analogs. In the lead optimization of infigratinib (BGJ398), exchanging the 2,6-dichloro-3,5-dimethoxyphenyl unit for alternative aryl motifs resulted in a >100-fold loss of FGFR1 inhibitory potency, demonstrating that both the chloro and methoxy substituents at these precise positions are required for high-affinity binding to the kinase hinge region [1]. Similarly, in a focused indazole-based FGFR inhibitor series, retention of the 2,6-dichloro-3,5-dimethoxyphenyl group was essential to maintain IC₅₀ values below 100 nM; removal or repositioning of either the chlorine or methoxy substituents abolished enzymatic activity [2]. These structure–activity relationship data confirm that generic substitution with 2,6-dichlorobenzaldehyde, 3,5-dimethoxybenzaldehyde, or regioisomeric analogs cannot replicate the pharmacological performance of the target compound and would compromise downstream drug-candidate quality.

Quantitative Differentiation of 2,6-Dichloro-3,5-dimethoxybenzaldehyde Relative to Its Closest Analogs


FGFR1 Enzymatic Potency: Target Aldehyde-Derived Moiety vs. Unsubstituted and Monosubstituted Benzaldehydes

When the 2,6-dichloro-3,5-dimethoxyphenyl group (derived from the target aldehyde) is incorporated into the pyrimidinyl urea scaffold of infigratinib, the resulting molecule inhibits FGFR1 with an IC₅₀ of 0.9 nM [1]. In contrast, the unsubstituted benzaldehyde-derived phenyl analog shows no measurable FGFR1 inhibition at concentrations up to 10 µM, representing a >10,000-fold potency differential [1]. The 2,6-dichlorobenzaldehyde-derived analog (lacking methoxy groups) and the 3,5-dimethoxybenzaldehyde-derived analog (lacking chlorine) both exhibit IC₅₀ values >1 µM, confirming that the simultaneous presence of 2,6-dichloro and 3,5-dimethoxy substitution is indispensable for sub-nanomolar activity [1].

FGFR inhibitor Kinase pharmacophore Structure–activity relationship

FGFR Selectivity Profile: 2,6-Dichloro-3,5-dimethoxyphenyl Fragment vs. 2,6-Dichloro-4-methoxyphenyl Fragment

Infigratinib bearing the 2,6-dichloro-3,5-dimethoxyphenyl group displays IC₅₀ values of 0.9, 1.4, and 1.0 nM against FGFR1, FGFR2, and FGFR3, respectively, with >100-fold selectivity over FGFR4 and VEGFR2 [1]. When the 3,5-dimethoxy pattern is altered to a 4-methoxy substitution (2,6-dichloro-4-methoxyphenyl analog), FGFR1 potency drops to 120 nM and selectivity against VEGFR2 is eroded to only 12-fold [1]. This indicates that the 3,5-dimethoxy arrangement is critical for both intra-FGFR potency and kinase selectivity.

Kinase selectivity FGFR panel Off-target profiling

Indazole-Based FGFR1 Inhibitor Potency: Target Aldehyde-Derived Series vs. Non-Chlorinated Dimethoxy Series

In a series of 6-aryl-4-substituted-1H-indazoles, the optimal compound (13a) containing the 2,6-dichloro-3,5-dimethoxyphenyl group inhibited FGFR1 with an IC₅₀ of 30.2 nM [1]. When the 2,6-dichloro substituents were replaced by hydrogens (yielding a 3,5-dimethoxyphenyl analog), the corresponding indazole showed no significant FGFR1 inhibition at 10 µM (IC₅₀ >10,000 nM), representing a >330-fold loss of activity [1]. This demonstrates that the chlorine atoms are non-redundant for target engagement in this scaffold class.

Indazole FGFR inhibitor IC₅₀ comparison Medicinal chemistry lead

Synthetic Efficiency: Lithiation-Formylation Yield of Target Aldehyde vs. Conventional Vilsmeier–Haack Route for Analogous Benzaldehydes

The target compound is prepared via directed ortho-lithiation of 1,3-dichloro-4,6-dimethoxybenzene with n-butyllithium in THF/hexane at –78 °C followed by DMF quenching, achieving a reported yield of 96 % . For comparison, the Vilsmeier–Haack formylation route commonly applied to 3,5-dimethoxybenzaldehyde precursors typically delivers yields of 60–75 % due to competing side reactions [1]. The 33–60 % relative yield advantage translates to lower cost-per-gram for the target aldehyde in multi-step sequences.

Synthetic yield Lithiation-formylation Process chemistry

Cytotoxic Inactivity of the Target Aldehyde vs. Cytotoxic Benzaldehydes: A Safety-in-Handling Advantage

In a panel of 54 commercial benzaldehydes screened at 5 µg/mL against OVCAR-8 (ovarian), HCT-116 (colon), and SF-295 (glioblastoma) cell lines, 2,6-dichlorobenzaldehyde (compound 12) showed negligible growth inhibition (GI%: 1.63%, 6.93%, and 28.59%, respectively) [1]. Although the target 2,6-dichloro-3,5-dimethoxybenzaldehyde was not explicitly listed in this dataset, the SAR analysis established that monohalogenated and dihalogenated benzaldehydes lacking hydroxyl groups are uniformly inactive as cytotoxins (GI% <50% in all lines) [1]. By contrast, 2,3-dihydroxybenzaldehyde (GI% up to 84.4%) and 2,5-dihydroxybenzaldehyde (GI% up to 84.6%) exhibit pronounced cytotoxicity [1].

Cytotoxicity screening Benzaldehyde SAR Occupational safety

Aldehyde Oxidase Metabolic Stability: Inferred Low Clearance of the 2,6-Dichloro-3,5-dimethoxyphenyl Pharmacophore

The 2,6-dichloro-3,5-dimethoxyphenyl group, when installed on drug-like scaffolds, confers resistance to aldehyde oxidase (AO)-mediated metabolism. Infigratinib exhibits negligible AO metabolism in human liver cytosol, consistent with the electron-deficient and sterically shielded nature of the 2,6-dichloro-3,5-dimethoxyphenyl ring [1]. This contrasts with 3,5-dimethoxybenzaldehyde-derived compounds lacking chlorine, which are susceptible to AO oxidation at the para-position [2]. Although direct comparative AO metabolism data for the free aldehyde are not available, the trend is well-established for the pharmacophoric fragment.

Metabolic stability Aldehyde oxidase Drug-like properties

Procurement-Ready Application Scenarios for 2,6-Dichloro-3,5-dimethoxybenzaldehyde


Synthesis of Clinical-Stage FGFR Inhibitor Infigratinib (BGJ398) and Its Analogs

The aldehyde serves as the immediate precursor to the 2,6-dichloro-3,5-dimethoxyaniline or -phenylisocyanate intermediates required for the construction of infigratinib. The sub-nanomolar FGFR1–3 potency (IC₅₀ = 0.9–1.4 nM) and >100-fold selectivity over VEGFR2 of the final drug are directly contingent on the 2,6-dichloro-3,5-dimethoxy substitution pattern supplied by this aldehyde building block [1]. Procurement teams supporting late-stage preclinical or clinical manufacturing of infigratinib analogs cannot substitute alternative benzaldehydes without losing target potency and selectivity [1].

Indazole- and Pyrimidine-Based FGFR Inhibitor Library Synthesis

In the synthesis of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles, the aldehyde is converted to the corresponding boronic ester or halide for Suzuki coupling. The most potent indazole analog (13a) achieved an FGFR1 IC₅₀ of 30.2 nM, whereas the non-chlorinated 3,5-dimethoxyphenyl analog was inactive (IC₅₀ >10,000 nM) [2]. For medicinal chemistry groups building FGFR-focused libraries, procuring the 2,6-dichloro-3,5-dimethoxy variant is required to generate hits with meaningful enzymatic activity [2].

Cost-Efficient Multigram Synthesis via High-Yielding Lithiation-Formylation

The documented 96 % yield for the ortho-lithiation/formylation sequence enables cost-effective scale-up to multigram quantities with minimal chromatographic purification . When compared to the Vilsmeier–Haack formylation of structurally similar electron-rich aromatics (typical yields 60–75 %), the target aldehyde's synthetic route offers a 28–60 % relative improvement in throughput, making it the economically rational choice for process chemistry groups planning campaigns exceeding 50 g [3].

Safety-Conscious Procurement for High-Throughput Screening Laboratories

Based on class-level SAR evidence, halogenated benzaldehydes lacking free hydroxyl groups exhibit minimal intrinsic cytotoxicity (GI% <50% at 5 µg/mL across OVCAR-8, HCT-116, and SF-295 cell lines) [4]. The target 2,6-dichloro-3,5-dimethoxybenzaldehyde is predicted to be similarly inactive, offering a safer handling profile compared to hydroxylated benzaldehydes that show GI% values exceeding 80% [4]. This is relevant for screening laboratories that handle large numbers of building blocks under standard BSL-1/2 protocols.

Quote Request

Request a Quote for 2,6-Dichloro-3,5-dimethoxybenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.